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Compound of Interest

Compound Name: CCT007093

Cat. No.: B1668743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two small molecule inhibitors of Wild-type p53-

induced phosphatase 1 (Wip1), CCT007093 and SL-176. Wip1 is a critical negative regulator of

the DNA damage response (DDR) and tumor suppressor pathways, making it an attractive

target for cancer therapy. This document summarizes key performance data, details

experimental methodologies, and visualizes relevant biological pathways and workflows to aid

in the selection of the most appropriate inhibitor for research and development purposes.

Executive Summary
Both CCT007093 and SL-176 are inhibitors of Wip1 phosphatase, but they exhibit significant

differences in potency, specificity, and cellular effects. SL-176 is a substantially more potent

inhibitor with a nanomolar IC50 value, while CCT007093 has a micromolar IC50. Furthermore,

studies suggest that CCT007093 may have off-target effects and lower specificity in cellular

assays. This guide presents the available data to facilitate an informed decision based on

experimental needs.

Data Presentation
Table 1: In Vitro Potency of Wip1 Inhibitors
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Compound Target IC50 Assay Type Reference

CCT007093 Wip1 (PPM1D) 8.4 µM
In vitro

enzymatic assay
[1]

SL-176 Wip1 (PPM1D) 86.9 nM
In vitro

enzymatic assay
[1]

Table 2: Cellular Effects of Wip1 Inhibitors
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Compound Cell Line Concentration
Observed
Effect

Reference

CCT007093
U87, U251

(Glioblastoma)
50 µM

In combination

with UVC, up-

regulated p53

and down-

regulated p38

protein

expression.

[2]

CCT007093
U2OS

(Osteosarcoma)
Not specified

Suppressed cell

proliferation

regardless of the

presence of

Wip1, suggesting

off-target effects.

[1]

SL-176
Neuroblastoma

cells
48 and 72 hours

Increased

phosphorylation

of p38, Chk2,

and p53; up-

regulated total

p53 and p21.

[3]

SL-176

Breast cancer

cell line

overexpressing

PPM1D

Not specified

Significantly

inhibits

proliferation,

induces G2/M

arrest and

apoptosis.

[4]

Signaling Pathways and Experimental Workflows
Wip1 Signaling Pathway
Wip1 is a key phosphatase that negatively regulates the DNA damage response (DDR)

pathway. Upon DNA damage, kinases such as ATM and Chk2 phosphorylate the tumor

suppressor p53, leading to its activation and subsequent cell cycle arrest or apoptosis. Wip1
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directly dephosphorylates and inactivates both p53 and upstream kinases like p38 MAPK,

thereby terminating the DDR signal and allowing cells to resume proliferation. Inhibition of Wip1

is expected to enhance and prolong the activation of p53 and p38 MAPK, leading to anti-tumor

effects.
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In Vitro Analysis

Cell-Based Assays
Data Analysis & Comparison

Wip1 Enzymatic Assay
(Determine IC50)

Analyze and Compare:
- Potency (IC50)

- Efficacy (Cell Viability)
- Mechanism (Signaling)Select & Culture

Cancer Cell Lines
Cell Viability Assay

(e.g., MTT)

Western Blot Analysis
(p-p53, p-p38)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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